molecular formula C9H12N2O2 B13010407 Ethyl 5-amino-2-methylpyridine-4-carboxylate CAS No. 52393-72-3

Ethyl 5-amino-2-methylpyridine-4-carboxylate

Cat. No.: B13010407
CAS No.: 52393-72-3
M. Wt: 180.20 g/mol
InChI Key: ZDHUFCFWGNMRTR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylpyridine-4-carboxylate is a pyridine derivative featuring an amino group at position 5, a methyl group at position 2, and an ethyl carboxylate ester at position 4.

Properties

CAS No.

52393-72-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 5-amino-2-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-6(2)11-5-8(7)10/h4-5H,3,10H2,1-2H3

InChI Key

ZDHUFCFWGNMRTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC(=C1)C)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Methylpyridine 1-oxide and 2-amino-5-methylpyridine are commonly used precursors for related pyridine derivatives, which can be transformed into the target compound through functional group interconversions and selective substitutions.
  • Preparation of 2-amino-5-methylpyridine involves reaction of 3-methylpyridine 1-oxide with trialkylamines and electrophilic reagents such as thionyl chloride, followed by treatment with hydrogen bromide at elevated temperatures (150–300 °C).

Esterification and Amination

  • The carboxylate ester group (ethyl ester) is typically introduced via esterification of the corresponding carboxylic acid or acyl chloride intermediate. For example, 6-(methoxycarbonyl)pyridine-2-carboxylic acid can be converted to its acyl chloride using thionyl chloride and then reacted with aminopyridines to form amide or ester derivatives.
  • Amination at the 5-position is achieved either by direct substitution or by reduction of nitro precursors, depending on the synthetic route.

Detailed Preparation Methodologies

Two-Step Process via Ammonium Salt Intermediate

A patented process for related 2-amino-5-methylpyridine derivatives involves:

  • Formation of Ammonium Salt Intermediate

    • React 3-methylpyridine 1-oxide with a trialkylamine (e.g., trimethylamine) and an electrophilic compound such as thionyl chloride at low temperatures (below 0 °C) in an organic solvent like methylene chloride.
    • This yields a trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate.
  • Hydrogen Bromide Treatment and Workup

    • The intermediate is treated with 48% hydrogen bromide solution, heated gradually to 210 °C with continuous removal of water by distillation.
    • After completion (monitored by thin layer chromatography), the mixture is cooled, neutralized to pH 9-10 with dilute sodium hydroxide, and extracted with ethyl acetate.
    • The organic extracts are dried over sodium sulfate, filtered, and concentrated to yield 2-amino-5-methylpyridine with high purity (approx. 86% yield).

This method can be adapted to introduce the ethyl ester group by subsequent esterification or by starting from appropriately substituted pyridine carboxylic acid derivatives.

Esterification via Acyl Chloride Intermediate

  • The carboxylic acid precursor (e.g., 6-(methoxycarbonyl)pyridine-2-carboxylic acid) is converted to the corresponding acyl chloride by refluxing with thionyl chloride in dichloromethane with catalytic DMF under nitrogen atmosphere.
  • The acyl chloride is then reacted with 2-amino-5-methylpyridine in the presence of triethylamine as a base to form the amide or ester derivative.
  • The reaction mixture is refluxed for 24 hours, followed by solvent removal, washing with sodium bicarbonate to remove unreacted amine, drying, and purification by column chromatography.

This approach allows for the introduction of the ethyl ester group at the 4-position while maintaining the amino and methyl substituents on the pyridine ring.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Formation of ammonium salt 3-methylpyridine 1-oxide, trimethylamine, thionyl chloride, methylene chloride -10 to 0 °C - Low temperature to control side reactions
Hydrogen bromide treatment 48% HBr, gradual heating, water distillation 150–210 °C 86 TLC monitoring, pH adjustment post-reaction
Acyl chloride formation Thionyl chloride, dichloromethane, DMF catalyst Reflux (~40 °C) - Inert atmosphere, removal of solvent post-reaction
Amide/ester formation 2-amino-5-methylpyridine, triethylamine, dichloromethane Reflux (~40 °C) 70–88 Purification by column chromatography

Analytical and Purification Techniques

Summary of Key Research Findings

  • The two-step ammonium salt intermediate method provides a high-yield, regioselective route to 2-amino-5-methylpyridine derivatives, which can be further functionalized to ethyl esters.
  • Esterification via acyl chloride intermediates is a robust method to introduce the ethyl carboxylate group at the 4-position, compatible with amino and methyl substituents on the pyridine ring.
  • Reaction conditions such as temperature control, choice of electrophilic reagents, and workup procedures critically influence yield and purity.
  • The combination of these methods allows for the efficient synthesis of this compound with yields ranging from moderate to high (70–88%) depending on the step and purification.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-2-methylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 5-amino-2-methylisonicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-methylisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active isonicotinic acid derivative, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Ethyl 5-amino-2-methylpyridine-4-carboxylate and structurally related compounds:

Compound Core Heterocycle Substituents Key Features
This compound Pyridine -NH₂ (C5), -CH₃ (C2), -COOEt (C4) Amino group enhances nucleophilic reactivity; ester group enables derivatization.
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate Pyridine -CH₂OH (C4), -CH₃ (C2), -COOEt (C5) Hydroxymethyl group participates in O–H⋯N hydrogen bonding, influencing crystal packing and solubility.
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Pyrimidine -NH₂ (C4), -SCH₃ (C2), -COOEt (C5) Pyrimidine core introduces two nitrogen atoms, altering electronic properties and potential bioavailability.
Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate Thiophene -N(CH₃)₂ (C2), -COCOOEt (C3) Thiophene ring and oxoacetate group enable multicomponent syntheses; distinct electronic profile.

Crystallographic and Physical Properties

  • Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate : Forms chains via O–H⋯N hydrogen bonds (bond angle: 8.1° deviation from planarity), leading to higher melting points and stability in solid state .
  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: The pyrimidine ring’s dual nitrogen atoms may reduce solubility in nonpolar solvents compared to pyridine analogs, while the methylthio group could enhance lipophilicity .
  • This compound (inferred): The amino group at C5 likely facilitates stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to hydroxymethyl or methylthio substituents.

Research Findings and Key Insights

  • Crystallography : Pyridine derivatives with polar substituents (e.g., -OH or -NH₂) exhibit ordered crystal structures due to hydrogen bonding, as demonstrated by SHELX-refined data (R factor = 0.050 for the hydroxymethyl analog) .
  • Electronic Effects : Pyrimidine cores exhibit reduced basicity compared to pyridines, impacting their reactivity in acid-catalyzed reactions .
  • Synthetic Flexibility : Multicomponent reactions (e.g., ) provide efficient routes to complex esters, though regioselectivity remains a challenge for pyridine derivatives .

Biological Activity

Ethyl 5-amino-2-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a carboxylate group that contribute to its reactivity and interaction with biological macromolecules. The ester functionality allows for hydrolysis, releasing the active isonicotinic acid derivative, which can modulate enzyme activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, revealing significant inhibitory effects:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL
Candida albicans60 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain yeast strains .

Anticancer Activity

The potential anticancer effects of this compound have also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
HepG2 (liver cancer)15
MCF-7 (breast cancer)20
Caco2 (colon cancer)25

The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate these pathways fully .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes. Notably, it has shown promise as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor, which is significant in the context of diabetes treatment:

Enzyme IC50 (nM)
DPP-430

This level of inhibition suggests that the compound could be developed further as a therapeutic agent for managing blood glucose levels in diabetic patients .

Case Studies and Research Findings

  • Anticancer Studies : A study investigated several pyridine derivatives, including this compound, revealing that it exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The study emphasized the need for further in vivo evaluations to confirm these findings .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing various pyridine derivatives and assessing their antimicrobial activity. This compound was among those tested, showing promising results against both bacterial and fungal pathogens, supporting its potential use in treating infections .
  • Mechanistic Insights : Research into the mechanism of action indicated that the amino group in this compound facilitates hydrogen bonding with target enzymes or receptors, enhancing its biological efficacy. This property is crucial for its role as a biochemical probe in drug discovery.

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